![molecular formula C16H24BrNO7 B5027023 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5027023.png)
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
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Overview
Description
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as BRL37344, is a selective β3-adrenoceptor agonist that has been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a selective β3-adrenoceptor agonist. Activation of β3-adrenoceptors in adipose tissue leads to the activation of lipolysis, which results in the breakdown of stored fat. This leads to an increase in energy expenditure and weight loss. In addition, activation of β3-adrenoceptors in skeletal muscle leads to an increase in glucose uptake and utilization, which improves insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase energy expenditure, promote weight loss, improve insulin sensitivity, and glucose tolerance. In addition, this compound has been shown to increase thermogenesis and oxygen consumption in adipose tissue.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in lab experiments is its selectivity for β3-adrenoceptors. This allows for the specific activation of these receptors without affecting other adrenoceptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of this compound that can be more easily administered in lab experiments. In addition, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate involves a series of chemical reactions starting from 4-bromophenol. The first step involves the conversion of 4-bromophenol to 4-bromophenyl ether using potassium carbonate and 2-(2-chloroethoxy)ethyl chloride. The resulting intermediate is then reacted with 3-methoxy-1-propanamine to obtain this compound. The final product is obtained as an oxalate salt.
Scientific Research Applications
N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been extensively studied for its potential use in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and promote weight loss in animal models. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. These findings suggest that this compound may be a promising therapeutic agent for the treatment of metabolic disorders in humans.
properties
IUPAC Name |
N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.C2H2O4/c1-17-9-2-7-16-8-10-18-11-12-19-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6,16H,2,7-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGFRVCBUSFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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